(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-2-4-17(13-15)27-9-11-28(12-10-27)20(29)19-14-31-22(26-19)25-16-5-7-18(8-6-16)30-21(23)24/h2-8,13-14,21H,9-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCPUUCHLRJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone , with a CAS number of 1203343-74-1 , is a synthetic organic molecule characterized by a thiazole ring, a difluoromethoxyphenyl group, and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications.
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol . Its structure consists of various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N4O2S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1203343-74-1 |
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes, receptors, or ion channels. Compounds featuring thiazole rings have been reported to exhibit diverse pharmacological effects, including:
- Antitumor Activity: Thiazole derivatives are known for their ability to inhibit tumor growth by targeting key oncogenic pathways.
- Antimicrobial Activity: The compound's structure suggests potential efficacy against various bacterial strains.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(piperazin-1-yl)methanone have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In one study, a series of thiazole derivatives were evaluated for their cytotoxicity against MCF-7 cells, revealing that modifications to the piperazine moiety enhanced antitumor activity. The study concluded that the presence of difluoromethoxy groups could increase lipophilicity and improve cellular uptake, leading to enhanced anticancer effects.
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. Preliminary screening indicated that several derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria.
Research Findings:
A study involving the synthesis of various thiazole derivatives found that those with piperazine substituents displayed improved antibacterial activity compared to their non-piperazine counterparts. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Difluoromethoxy Group: This substituent enhances lipophilicity and may facilitate better interaction with lipid membranes.
- Piperazine Moiety: Modifications in this region can significantly influence both antitumor and antimicrobial activities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to bind to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This disruption is critical for inhibiting tumor growth and inducing apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of several cancer cell lines, particularly breast and colon cancers.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| HCT116 (Colon Cancer) | 0.3 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 42 | Moderate |
| Candida albicans | 26 | Comparable to fluconazole |
The presence of the difluoromethoxy and thiazole moieties enhances the compound's antibacterial and antifungal activities.
Neuroprotective Effects
Preliminary findings suggest that certain thiazole derivatives may protect neuronal cells from damage. While further research is required to confirm these effects, this indicates potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of specific functional groups in enhancing biological activity:
- Difluoromethoxy Group : Enhances lipophilicity and metabolic stability, contributing to the compound's efficacy.
- Piperazine Moiety : Plays a crucial role in receptor interactions, influencing both pharmacokinetics and pharmacodynamics.
Case Studies
- In Vitro Studies : A study involving multiple cancer cell lines revealed that the compound inhibited cell proliferation significantly, with notable efficacy against breast and colon cancer models.
- Animal Models : In vivo studies using chick chorioallantoic membrane assays indicated that the compound significantly reduced angiogenesis and tumor growth without exhibiting substantial toxicity.
Q & A
Basic: What synthetic routes are effective for constructing the thiazole core in this compound?
Methodological Answer:
The thiazole ring is typically synthesized via cyclization reactions. For analogous structures, thiourea derivatives are reacted with α-haloketones under reflux in ethanol or THF, yielding thiazoles with substituents at positions 2 and 4. For example, (4-(4-fluorophenyl)thiazol-2-yl)methanone derivatives were synthesized with yields of 60–82% using this approach . Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification.
Basic: How is the piperazine-methanone linkage introduced into the structure?
Methodological Answer:
The piperazine moiety is introduced via nucleophilic acyl substitution. A pre-synthesized thiazole-carbonyl chloride reacts with substituted piperazines (e.g., 4-(m-tolyl)piperazine) in dichloromethane (DCM) or acetonitrile, using a base like triethylamine (TEA) to scavenge HCl. For instance, similar methanone derivatives achieved >70% yield when the reaction was conducted at 0–5°C to suppress competing hydrolysis . Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
Advanced: What spectroscopic and crystallographic methods resolve ambiguities in structural confirmation, particularly for the difluoromethoxy group?
Methodological Answer:
- 19F NMR : Critical for identifying the difluoromethoxy group (-OCF2H), showing distinct coupling patterns (e.g., doublets for -CF2).
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for the related compound 2-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazole, confirming bond lengths (C-S: 1.71 Å) and dihedral angles .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error. Contradictions between theoretical and observed data require re-evaluation of substituent orientation or purity .
Advanced: How can researchers reconcile contradictory bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays : Use multiple assays (e.g., antimicrobial disk diffusion + cytotoxicity MTT assays) to distinguish true activity from false positives. For example, pyrazolone derivatives showed variance in antibacterial activity due to solvent-dependent solubility .
- Statistical Analysis : Apply ANOVA or dose-response curves (IC50 comparisons) to identify outliers. Adjust variables like DMSO concentration (<1% v/v) to avoid solvent interference.
- Metabolic Stability Testing : Assess compound stability in microsomal models to rule out rapid degradation as a cause of inconsistency .
Advanced: What strategies optimize the methanone linkage yield while minimizing side reactions?
Methodological Answer:
- Stoichiometry : Use a 1:1.2 molar ratio of acyl chloride to piperazine to ensure complete reaction.
- Catalysts : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate acylation .
- Moisture Control : Employ Schlenk lines or molecular sieves to prevent hydrolysis of the acyl chloride intermediate.
- Workup : Quench excess acyl chloride with ice-cold sodium bicarbonate, followed by extraction with DCM. Purity via recrystallization (ethanol/water) improves yields to >75% .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (vermiculite).
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the phenyl (e.g., replace difluoromethoxy with methoxy or nitro groups) and piperazine (e.g., vary aryl groups) .
- Biological Profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like 5-HT1A, correlating with experimental IC50 values .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). For polar intermediates, switch to reverse-phase C18 columns with methanol/water.
- Recrystallization : Dissolve crude product in hot ethanol, then slowly cool to –20°C. This method achieved >95% purity for similar thiazole derivatives .
- HPLC : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for challenging separations .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, monitoring degradation via HPLC .
- Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS.
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation rates .
Advanced: What mechanistic insights can be gained from studying analogous compounds?
Methodological Answer:
- Enzyme Inhibition : Analogous piperazinyl-thiazoles showed serotonin receptor antagonism via hydrogen bonding with Asp116 and π-π stacking with Phe361 .
- Metabolic Pathways : Radiolabeled analogs (14C or 3H) track hepatic metabolism, identifying major metabolites via LC-radiodetection .
- Cytotoxicity Mechanisms : Flow cytometry (Annexin V/PI staining) reveals apoptosis induction in cancer cells, as seen in pyrazolone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
